
4-Chlorophenyl isocyanate
Overview
Description
4-Chlorophenyl isocyanate (CAS: 104-12-1) is an aromatic isocyanate characterized by a reactive isocyanate (-NCO) group attached to a para-chlorinated benzene ring. This electron-withdrawing substituent enhances the electrophilicity of the -NCO group, making it a versatile intermediate in organic synthesis, particularly for constructing ureas, carbamates, and heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with phosgene in the presence of a base. The reaction is typically carried out in an inert solvent such as toluene at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 4-chloroaniline with phosgene in a continuous flow reactor. The reaction mixture is then heated to around 105°C to complete the reaction. The product is purified by distillation under reduced pressure to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes to form bicyclic β-lactams.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with this compound to form carbamates, typically in the presence of a base.
Dihydrofuran: Reacts with this compound in a [2+2] cycloaddition reaction to form bicyclic β-lactams.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Bicyclic β-lactams: Formed from the cycloaddition reaction with alkenes.
Scientific Research Applications
Synthesis of Isothiocyanates
One of the primary applications of 4-Chlorophenyl isocyanate is in the preparation of isothiocyanates. The compound undergoes reactions with various nucleophiles, leading to the formation of isothiocyanates, which are important intermediates in organic synthesis. Aryl isocyanates like this compound can participate in [2+2] cycloaddition reactions with dihydrofuran to yield bicyclic β-lactams efficiently .
Pharmaceutical Applications
This compound serves as a chemical intermediate in the pharmaceutical industry. It is utilized in synthesizing various drugs due to its reactivity with amino acids and proteins, forming stable adducts that can be used for drug development.
Case Study: Dosimetry for Isocyanate Exposure
Research has demonstrated that blood-protein adducts formed from this compound can act as dosimeters for monitoring human exposure to isocyanates. These adducts can provide insights into the modifications of macromolecules in target organs, aiding in understanding potential health impacts from exposure .
Agrochemical Applications
In the agrochemical sector, this compound is employed in producing pesticides and herbicides. Its ability to form reactive intermediates makes it valuable for developing compounds that can effectively control agricultural pests while minimizing environmental impact .
Toxicological Studies
The compound's potential toxicity has been a subject of extensive research. It can cause severe irritation to the eyes and respiratory tract upon inhalation, and chronic exposure may lead to lung damage and sensitization reactions such as asthma . Understanding these toxicological effects is crucial for safe handling and regulatory compliance.
Environmental Impact
Due to its use in various chemical processes, there are concerns regarding the environmental release of this compound. Its hydrolysis in water and potential toxicity necessitate careful management during production and application .
Summary Table of Applications
Application Area | Description |
---|---|
Synthesis of Isothiocyanates | Used as a precursor for creating reactive intermediates in organic chemistry. |
Pharmaceuticals | Acts as an intermediate in drug synthesis; forms protein adducts for dosimetry. |
Agrochemicals | Employed in the production of pesticides and herbicides for crop protection. |
Toxicological Research | Studied for its health impacts; linked to respiratory issues upon exposure. |
Environmental Management | Requires careful handling due to potential toxicity and hydrolysis behavior. |
Mechanism of Action
The mechanism of action of 4-chlorophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical syntheses to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Comparison with Similar Aryl Isocyanates
Key Observations :
- Electronic Effects : Chlorine substituents increase electrophilicity, accelerating reactions with nucleophiles (e.g., amines, alcohols). Methoxy groups reduce reactivity but enhance solubility .
- Steric Effects: Bulky substituents (e.g., 3,4-dichloro) may lower yields due to steric hindrance, as seen in sulfonamide synthesis (47% vs. 56–76% for mono-substituted analogs) .
Mechanistic Insights :
- The chlorine atom in 4-chlorophenyl isocyanate enhances binding to biological targets (e.g., enzyme active sites) through hydrophobic interactions and halogen bonding .
- Derivatives like N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide exhibit dual activity against cancer and microbial pathogens .
Polymer Chemistry and Material Science
Key Findings :
- The chlorine atom in this compound increases polymer rigidity and flame retardancy compared to methoxy or non-halogenated analogs .
- In cellulose modification, this compound improves hydrophobicity and adhesion to silica nanoparticles, outperforming aliphatic isocyanates .
Stability and Environmental Behavior
Mechanism :
- Photodegradation proceeds via free radical pathways, with chlorine substituents accelerating breakdown in polar media .
Biological Activity
4-Chlorophenyl isocyanate (CAS Number: 104-12-1) is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and pesticides. Its biological activity has been the subject of extensive research due to its potential health hazards, particularly its effects on human health and the environment. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.
This compound appears as white crystals or a colorless to yellow liquid. It has a molecular formula of C₇H₄ClNO and a molecular weight of approximately 155.57 g/mol. The compound is moisture-sensitive and can produce hazardous vapors upon heating, with a flash point of 90°C .
Mechanisms of Biological Activity
The biological activity of this compound primarily revolves around its reactivity with biological macromolecules. It can form covalent adducts with proteins and nucleic acids, leading to cytotoxic and genotoxic effects. The following mechanisms have been identified:
- Protein Adduction : this compound reacts with amino acids in proteins, particularly at sites containing nucleophilic groups such as cysteine, tyrosine, and lysine. This reaction can lead to the formation of stable protein adducts that may trigger immune responses or contribute to sensitization .
- Genotoxicity : The compound can bind to DNA, resulting in mutations that may contribute to carcinogenesis. Studies have indicated that aromatic amines related to isocyanates form DNA adducts in a dose-dependent manner .
Toxicological Effects
The toxicological profile of this compound includes acute and chronic effects on various organ systems:
- Respiratory System : Inhalation exposure can cause severe irritation of the respiratory tract, leading to symptoms such as coughing, labored breathing, and potential pulmonary edema. Chronic exposure has been associated with decreased lung function and sensitization leading to asthma .
- Ocular Effects : Contact with eyes can result in severe irritation and possible permanent injury. Animal studies have shown that exposure can lead to corneal damage .
- Dermal Effects : Skin contact may cause irritation and sensitization reactions upon re-exposure. There is evidence suggesting cross-sensitization among different isocyanates .
Case Studies
Several studies have investigated the biological effects of this compound:
- Sensitization Studies : Research has demonstrated that exposure to this compound can lead to sensitization reactions in animal models, indicating its potential as an allergen in humans .
- Toxicokinetics : A study focused on the formation of blood-protein adducts as biomarkers for exposure assessment. It highlighted how these adducts could be utilized to monitor occupational exposure levels in workers handling isocyanates .
- Chronic Toxicity Assessments : Long-term studies have shown that chronic exposure leads to significant lung damage and functional impairment, emphasizing the need for strict safety measures in occupational settings .
Summary Table of Biological Effects
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-chlorophenyl isocyanate, and how do reaction conditions influence yield?
- Methodology : Two primary methods are documented:
- Phosgene-free synthesis : Using dimethyl carbonate (DMC) as a green reagent with ZnO catalyst (n(DMC):n(4-chloroaniline) = 8:1, 80°C, 6 h), yielding ~62% .
- Phosgenation : Reacting N-sulfinyl-4-chloroaniline with carbonyl chloride in benzene, catalyzed by pyridine or DMF, yielding ~75% .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard mitigation :
- PPE : Use nitrile gloves, goggles, and respirators due to acute toxicity (oral, inhalation) and severe eye damage risks .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure (GHS Category 2 for acute inhalation toxicity) .
- Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent toxic gas release .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- IR spectroscopy : Confirm the isocyanate (-NCO) peak at ~2250 cm⁻¹ .
- NMR : Use and NMR to verify aromatic proton environments and carbonyl carbon shifts .
- Elemental analysis : Validate empirical formula (CHClNO) and rule out residual solvents .
Advanced Research Questions
Q. How can green synthesis of this compound be optimized to improve yield and reduce environmental impact?
- Experimental design :
- Catalyst screening : Test alternatives to ZnO (e.g., MgO, CeO) to enhance DMC activation .
- Solvent-free conditions : Explore microwave-assisted synthesis to reduce energy use and reaction time .
- Life-cycle analysis : Compare waste generation and energy consumption between phosgenation and DMC routes .
Q. What reaction pathways govern the hydrogenation of this compound, and how do intermediates influence product selectivity?
- Mechanistic insights :
- Stepwise hydrogenation : Isocyanates form formamides (e.g., N-(4-chlorophenyl)formamide) before full reduction to 4-chloro-N-methylaniline .
- Catalytic pyrolysis : Thermal decomposition of urea derivatives generates isocyanate intermediates, which undergo sequential hydrogenation .
- Kinetic control : Adjust H pressure and catalyst loading (e.g., Pd/C) to stabilize intermediates or drive complete reduction .
Q. How does this compound participate in postsynthetic modification (PSM) of metal-organic frameworks (MOFs)?
- Functionalization dynamics :
- Reagent reactivity : Higher reactivity of this compound vs. bromophenyl analogs enables selective core-shell MOF architectures .
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance diffusion into MOF pores, promoting uniform functionalization .
Q. How can researchers resolve contradictions in reported yields or reactivity data for this compound?
- Data reconciliation strategies :
- Purity assessment : Compare starting material grades (e.g., 4-chloroaniline purity impacts phosgenation yield) .
- Reaction monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and side reactions .
- Reproducibility checks : Standardize solvent drying (e.g., benzene vs. toluene) and catalyst activation protocols .
Q. What advanced techniques are suitable for studying the decomposition or combustion kinetics of this compound?
- Methodological approaches :
- Pyrolysis simulations : Use closed-reactor experiments with mass spectrometry to profile decomposition species (e.g., CO, HCl) .
- Ignition studies : Apply ASTM E659-78 protocols to determine auto-ignition temperature under controlled O levels .
- Computational modeling : Develop detailed kinetic mechanisms (e.g., 130+ reactions) to predict combustion pathways and byproducts .
Q. Tables for Key Data
Synthesis Method | Catalyst | Yield | Conditions | Reference |
---|---|---|---|---|
DMC-based (green) | ZnO | 62.18% | 80°C, 6 h, n(DMC):n(amine)=8:1 | |
Phosgenation | Pyridine | 75.2% | Reflux, benzene, 45 min |
Hazard Class | GHS Category | Precautionary Measures |
---|---|---|
Acute inhalation toxicity | 2 | Fume hood, respirator use |
Eye damage | 1 | Goggles, emergency eye wash |
Properties
IUPAC Name |
1-chloro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAKRBAJFHTIEW-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID7040732 | |
Record name | 4-Chlorophenyl isocyanate | |
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Molecular Weight |
153.56 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline] | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | 4-Chlorophenyl isocyanate | |
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Boiling Point |
204 °C, BP: 116 °C at 45 mm Hg | |
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Flash Point |
110 °C, 230 °F | |
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Solubility |
Soluble in organic solvents | |
Record name | 4-Chlorophenyl Isocyanate | |
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Density |
Density: 1.25 g/cu cm at 40 °C | |
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Vapor Pressure |
95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Colorless to slightly yellow liquid or crystals, White solid or crystals | |
CAS No. |
104-12-1 | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | P-CHLOROPHENYL ISOCYANATE | |
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Melting Point |
31.3 °C | |
Record name | 4-Chlorophenyl Isocyanate | |
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